molecular formula C23H22ClNO5 B14570856 Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate CAS No. 61430-58-8

Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate

Cat. No.: B14570856
CAS No.: 61430-58-8
M. Wt: 427.9 g/mol
InChI Key: KPDZLIOBYSTREQ-UHFFFAOYSA-M
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Description

Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate is a synthetic organic compound belonging to the class of benzoquinoline derivatives. These compounds are known for their extended π-π conjugation, which makes them of interest in various fields such as medicine, opto-electronics, and agriculture . The specific structure of this compound includes a benzoquinoline core with ethyl, methoxyphenyl, and methyl substituents, along with a perchlorate counterion.

Preparation Methods

The synthesis of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate typically involves a two-step process:

Industrial production methods for such compounds often involve catalytic processes to enhance yield and selectivity. Catalysts such as copper, mercury, and silver salts are commonly used in the catalytic condensation of primary amines with acetylene .

Chemical Reactions Analysis

Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate involves its interaction with molecular targets such as ATP synthase and topoisomerase II. The compound forms stable complexes with these enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects . The extended π-π conjugation in the benzoquinoline core facilitates strong binding interactions with these molecular targets.

Comparison with Similar Compounds

Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate can be compared with other benzoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts unique biological properties and enhances its potential as a therapeutic agent.

Properties

CAS No.

61430-58-8

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)-4-methylbenzo[f]quinolin-4-ium;perchlorate

InChI

InChI=1S/C23H22NO.ClHO4/c1-4-16-15-22(18-9-12-19(25-3)13-10-18)24(2)21-14-11-17-7-5-6-8-20(17)23(16)21;2-1(3,4)5/h5-15H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KPDZLIOBYSTREQ-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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